molecular formula C23H19N3O3 B2657407 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 922915-87-5

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2657407
CAS No.: 922915-87-5
M. Wt: 385.423
InChI Key: GIFSBKOZMMBPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ringThe reaction conditions often include the use of phosphorus oxychloride (POCl3) as a dehydrating agent and potassium hydroxide (KOH) for basification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, it binds to tubulin, inhibiting its polymerization and thus preventing cell division . This interaction disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar compounds to N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide include other oxadiazole derivatives such as:

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-8-9-18(14-16(15)2)22-25-26-23(29-22)24-21(27)17-10-12-20(13-11-17)28-19-6-4-3-5-7-19/h3-14H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFSBKOZMMBPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.